Methyl 1-phenylpiperidine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-phenylpiperidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
VOKNWLCXVZXJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological mechanism of action of methyl 1-phenylpiperidine-2-carboxylate
Topic: Pharmacological Mechanism of Action: Methyl 2-phenyl-2-(piperidin-2-yl)acetate (Methylphenidate) Context: Addressing the structural query Methyl 1-phenylpiperidine-2-carboxylate.
Executive Summary & Structural Analysis
This technical guide details the pharmacological mechanism of Methylphenidate (MPH) , the primary active agent corresponding to the structural descriptors provided.
Note on Chemical Nomenclature & Structure-Activity Relationship (SAR): The query specifies "Methyl 1-phenylpiperidine-2-carboxylate" (an N-phenyl pipecolic acid ester). From a medicinal chemistry perspective, this specific structure presents a critical pharmacological limitation compared to Methylphenidate:
-
Methylphenidate (MPH): The phenyl ring is attached to the
-carbon (position 2 of the acetate side chain). The secondary amine (NH) remains unsubstituted, maintaining a pKa ~8.5–9.0. This basicity ensures the nitrogen is protonated at physiological pH, a requirement for binding to the aspartate residue in the Dopamine Transporter (DAT) binding pocket. -
Methyl 1-phenylpiperidine-2-carboxylate: The phenyl ring is attached directly to the nitrogen (N-phenyl). This aniline-like nitrogen has a drastically reduced pKa (~3–4), rendering it neutral at physiological pH. Consequently, it lacks the electrostatic affinity required for monoamine transporter inhibition.
Therefore, this guide focuses on the pharmacological mechanism of the active CNS stimulant Methylphenidate , while referencing the structural logic that differentiates it from inactive N-substituted analogs.
Primary Mechanism of Action: Monoamine Transporter Blockade
Methylphenidate acts as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . Unlike amphetamines, which are substrates that reverse transporter flux, MPH functions as a pure blocker.
Molecular Target Interaction
-
Targets: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Binding Site: MPH binds to the S1 site (central substrate-binding site) of the transporter, stabilizing the transporter in the outward-facing conformation .
-
Mechanism:
-
Competitive Inhibition: MPH competes with synaptic dopamine (DA) and norepinephrine (NE) for the transporter binding site.
-
Steric Blockade: By occupying the S1 site, MPH physically occludes the translocation pathway.
-
Conformational Locking: It prevents the transition to the inward-facing conformation, effectively halting the reuptake of monoamines from the synaptic cleft into the presynaptic neuron.
-
Synaptic Dynamics
The inhibition of DAT and NET leads to a rapid accumulation of extracellular DA and NE.
-
Striatum: Increases phasic DA signaling, associated with motivation and motor control.
-
Prefrontal Cortex (PFC): Increases tonic DA and NE levels. This optimizes the "signal-to-noise" ratio in pyramidal neurons via D1 (dopamine) and
2A (adrenergic) receptor activation, enhancing executive function and attention.
Downstream Signaling Pathways
The elevation of synaptic dopamine triggers specific G-protein coupled receptor (GPCR) cascades.
D1 Receptor Pathway (Gs-Coupled)
-
Activation: Synaptic DA binds to postsynaptic D1-like receptors.
-
Transduction: G
s protein activates Adenylyl Cyclase (AC) . -
Second Messenger: AC converts ATP to cAMP (cyclic AMP).
-
Effector: cAMP activates Protein Kinase A (PKA) .
-
Gene Transcription: PKA phosphorylates DARPP-32 (Dopamine- and cAMP-regulated neuronal phosphoprotein), inhibiting Protein Phosphatase-1 (PP1). This amplifies glutamatergic signaling (via NMDA/AMPA receptors) and creates Long-Term Potentiation (LTP).
Visualization: MPH Mechanism of Action
Figure 1: Signal transduction pathway initiated by Methylphenidate-mediated DAT blockade.
Pharmacokinetics & Metabolism
Understanding the metabolic fate is crucial for interpreting duration of action and inter-individual variability.
| Parameter | Characteristic | Clinical Implication |
| Bioavailability | 10–52% (Oral) | High first-pass metabolism results in variable plasma levels. |
| Primary Enzyme | CES1A1 (Carboxylesterase 1) | Hydrolyzes the methyl ester to the inactive metabolite. |
| Major Metabolite | Ritalinic Acid | Pharmacologically inactive; excreted in urine. |
| Chirality | d-threo-MPH is the active isomer | l-threo-MPH is rapidly metabolized and contributes little to efficacy. |
| Drug Interactions | Ethanol (Alcohol) | Co-ingestion leads to transesterification by CES1, forming Ethylphenidate , a metabolite with higher abuse potential. |
Experimental Protocol: In Vitro [³H]-Dopamine Uptake Assay
To validate the mechanism of action (DAT inhibition), the following protocol is the industry standard for determining IC₅₀ values.
Objective: Quantify the potency of Methylphenidate in inhibiting dopamine reuptake in striatal synaptosomes.
Reagents:
-
[³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Rat striatal tissue (freshly dissected).
-
Methylphenidate HCl (dissolved in water/DMSO).
Workflow:
-
Tissue Preparation:
-
Dissect striata from male Sprague-Dawley rats.
-
Homogenize in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris.
-
Collect supernatant (S1) and centrifuge at 12,000 x g for 20 min. Resuspend the pellet (P2 - crude synaptosomes) in KRH buffer.
-
-
Incubation:
-
Aliquot 350 µL of synaptosomal suspension into assay tubes.
-
Add 50 µL of Methylphenidate (varying concentrations: 1 nM – 100 µM).
-
Pre-incubate for 10 min at 37°C.
-
Initiate: Add 50 µL of [³H]-Dopamine (Final concentration: 50 nM).
-
Incubate for exactly 5 minutes at 37°C.
-
-
Termination & Counting:
-
Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash filters 3x with 4 mL ice-cold buffer.
-
Transfer filters to scintillation vials, add cocktail, and count Radioactivity (CPM) via liquid scintillation spectrometry.
-
-
Data Analysis:
-
Non-specific uptake: Determined in the presence of 10 µM Nomifensine or Cocaine.
-
Specific uptake: Total uptake minus non-specific uptake.
-
Calculation: Plot % Inhibition vs. Log[MPH]. Fit to a non-linear regression model (Hill equation) to determine IC₅₀ .
-
References
-
Volkow, N. D., et al. (1998). "Therapeutic doses of methylphenidate augment extracellular dopamine in the human brain." American Journal of Psychiatry. Link
-
Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry. Link
-
Markowitz, J. S., et al. (2013). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol." Drug Metabolism and Disposition. Link
-
Han, D. D., & Gu, H. H. (2006). "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulants." BMC Pharmacology. Link
-
Gatley, S. J., et al. (1996). "Binding of d-threo-methylphenidate to the dopamine transporter in vivo." European Journal of Pharmacology. Link
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 1-Phenylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of the Phenylpiperidine Scaffold
The phenylpiperidine motif is a cornerstone in the development of a wide range of therapeutics, particularly those targeting the central nervous system.[1] The rigid piperidine ring, coupled with the aromatic phenyl group, provides a privileged structure for interaction with various biological targets. Methyl 1-phenylpiperidine-2-carboxylate, as a key intermediate and structural analogue, offers a versatile platform for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. A profound understanding of its intrinsic physicochemical characteristics, especially its thermodynamic stability, is a critical prerequisite for the rational design of new chemical entities and the development of robust drug formulations.
Thermodynamic Properties: A Foundation for Understanding Stability
The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), govern its intrinsic stability and its behavior in chemical reactions.[2] These parameters provide a quantitative measure of the energy stored within the molecule and its tendency to transform into other substances.
While specific experimental values for methyl 1-phenylpiperidine-2-carboxylate are not extensively documented, their determination is crucial for a complete understanding of its chemical behavior.
Key Thermodynamic Parameters
-
Standard Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[3] A more negative value indicates greater energetic stability.
-
Standard Gibbs Free Energy of Formation (ΔGf°): This is the most direct indicator of a compound's thermodynamic stability under standard conditions.[4] A negative ΔGf° indicates that the formation of the compound is spontaneous.
-
Standard Molar Entropy (S°): This parameter is a measure of the randomness or disorder of the molecules.
Data Summary (Predicted and Analogous Compounds)
Due to the lack of direct experimental data for methyl 1-phenylpiperidine-2-carboxylate, the following table presents data for analogous compounds to provide a contextual understanding. It is strongly recommended that experimental or high-level computational studies be performed to obtain accurate data for the title compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (gas, 298.15 K, kJ/mol) | Reference |
| 1-Methylpiperidine | C₆H₁₃N | 99.17 | -59.1 ± 1.7 | [5] |
| Meperidine | C₁₅H₂₁NO₂ | 247.33 | Data not available | [6] |
| 1-Phenylpiperidine | C₁₁H₁₅N | 161.24 | Data not available | [7] |
Note: The absence of data highlights a significant knowledge gap and underscores the importance of the experimental and computational methods outlined below.
Experimental Determination of Thermodynamic Properties
Precise determination of thermodynamic properties requires specialized calorimetric and analytical techniques.
Caption: Workflow for computational estimation of thermodynamic properties.
-
Methodology: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are recommended for a balance of accuracy and computational cost. [5]2. Software: Commercially available software packages such as Gaussian, Spartan, or open-source alternatives can be utilized.
-
Procedure: The 3D structure of methyl 1-phenylpiperidine-2-carboxylate is first subjected to geometry optimization to find the lowest energy conformation. Subsequently, a frequency calculation is performed to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy, thermal corrections, and entropy.
-
Databases for Comparison: The calculated results should be benchmarked against experimental data for structurally related compounds available in databases like the NIST Chemistry WebBook. [8][9]
Stability Profile: Degradation Pathways and Kinetics
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. [2]For methyl 1-phenylpiperidine-2-carboxylate, the primary degradation pathways are anticipated to be hydrolysis of the ester functionality and oxidation of the tertiary amine and the N-phenyl group.
Hydrolytic Stability
The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 1-phenylpiperidine-2-carboxylic acid and methanol.
Caption: Proposed hydrolytic degradation pathway.
-
pH: Hydrolysis is catalyzed by both acid and base. The rate is typically slowest in the neutral pH range.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Steric Hindrance: The steric environment around the carbonyl group can influence the rate of nucleophilic attack by water or hydroxide ions.
Oxidative Stability
The tertiary amine of the piperidine ring and the electron-rich N-phenyl group are potential sites for oxidation.
Oxidation can lead to a variety of products, including N-oxides and products of ring opening or dearomatization. Studies on related N-alkyl and N-aryl piperidines suggest several potential pathways. [10][11]
Caption: Potential oxidative degradation pathways.
-
Presence of Oxidizing Agents: Exposure to peroxides, metal ions, and atmospheric oxygen can promote oxidation.
-
Light Exposure: Photochemical oxidation can occur, especially in the presence of photosensitizers. [10]* Stereochemistry: The stereochemistry of the piperidine ring can influence the accessibility of the nitrogen lone pair to oxidizing agents. [12]
Thermal Stability
Thermal stability is crucial for determining appropriate storage conditions and for assessing the suitability of manufacturing processes that involve heat.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate thermal stability.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
-
DSC: Detects thermal events such as melting, crystallization, and decomposition, providing information on the energetics of these processes.
Studies on the thermal degradation of related compounds, such as fentanyl, have identified products resulting from the cleavage of N-C bonds. [13]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential for accurately quantifying the degradation of the parent compound and the formation of degradation products.
Protocol 3: Development and Validation of a Stability-Indicating RP-HPLC Method
-
Column and Mobile Phase Selection: A C18 reversed-phase column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) should be investigated.
-
Method Optimization: Gradient elution is often necessary to achieve adequate separation of the parent compound from its degradation products. Parameters such as mobile phase composition, pH, flow rate, and column temperature should be optimized.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the thermodynamic properties and stability of methyl 1-phenylpiperidine-2-carboxylate. While a notable gap exists in the availability of specific experimental thermodynamic data, this guide has outlined robust experimental and computational methodologies to address this. The discussion of hydrolytic, oxidative, and thermal stability, along with detailed protocols for their assessment, offers a practical framework for researchers and drug development professionals.
Future work should focus on the experimental determination of the key thermodynamic parameters to provide a solid foundation for structure-activity and structure-stability relationships. Furthermore, detailed mechanistic studies of the degradation pathways will be invaluable for the development of stabilized formulations and the prediction of the shelf-life of drug products containing this important chemical scaffold.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (n.d.). ChemRxiv. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). Molecules. [Link]
-
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. (n.d.). ChemRxiv. [Link]
-
NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). NIST. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry. [Link]
-
Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. (2014). Heterocycles. [Link]
-
Computational Chemistry Comparison and Benchmark Database. (n.d.). NIST. [Link]
-
CCCBDB Summary. (n.d.). NIST. [Link]
-
Saturated amine oxides: Part 8 † . Hydroacridines: Part 27 ‡ . Effects of N‐oxidation and of N‐quaternization on the 15N NMR chemical shifts of N‐methylpiperidine‐derived mono‐, bi‐, and tricycloaliphatic tertiary amines. (2007). Magnetic Resonance in Chemistry. [Link]
-
Gibbs free energy. (n.d.). Wikipedia. [Link]
-
Welcome to the NIST WebBook. (n.d.). NIST. [Link]
-
NIST Chemistry WebBook. (n.d.). NIST. [Link]
-
Combined experimental and computational study of the thermochemistry of methylpiperidines. (2006). The Journal of Organic Chemistry. [Link]
-
Piperidine, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
The Gibbs free energy and relative Gibbs free energy (ΔG kcal 1 mol −1...). (n.d.). ResearchGate. [Link]
-
Gibbs Free Energy-1. (n.d.). Scribd. [Link]
-
Piperidine, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
Standard Enthalpy of Formation* for Various Compounds. (n.d.). [Source institution not provided]. [Link]
-
CCCBDB experimental data navigation. (n.d.). NIST. [Link]
-
Methyl 1-methylpiperidine-2-carboxylate. (n.d.). PubChem. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ARKIVOC. [Link]
-
Meperidine. (n.d.). NIST WebBook. [Link]
-
1-Phenylpiperidine. (n.d.). PubChem. [Link]
-
Phenylpiperidines. (n.d.). Wikipedia. [Link]
-
Automated Assembly of Polyglucuronic Acids for Structural Explorations. (2022). Journal of the American Chemical Society. [Link]
-
Hydrolytic stability of synthetic ester lubricants. (2002). Industrial Lubrication and Tribology. [Link]
-
Thermal and FTIR spectral studies of N,N′-diphenylguanidine. (2010). Journal of Thermal Analysis and Calorimetry. [Link]
-
Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (2021). International Journal of Molecular Sciences. [Link]
-
Energetics of high temperature degradation of fentanyl into primary and secondary products. (2020). Physical Chemistry Chemical Physics. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2012). Pain Physician. [Link]
-
Gibbs free energy introduction. (n.d.). Khan Academy. [Link]
-
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. [Link]
-
Methyl 1-benzylpiperidine-3-carboxylate Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. (n.d.). Chemistry Stack Exchange. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 3. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 4. Khan Academy [khanacademy.org]
- 5. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meperidine [webbook.nist.gov]
- 7. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. NIST Chemistry WebBook [webbook.nist.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. osti.gov [osti.gov]
Technical Review: Methyl 1-phenylpiperidine-2-carboxylate as a Bioactive Scaffold
Topic: Literature Review of Methyl 1-phenylpiperidine-2-carboxylate Biological Activity Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Chemical Identity
Methyl 1-phenylpiperidine-2-carboxylate (also known as N-phenylpipecolic acid methyl ester) represents a distinct class of N-aryl
This structural modification drastically alters its physicochemical profile, shifting it from a classic amine base to a lipophilic, weakly basic aniline derivative. In medicinal chemistry, this scaffold is primarily valued not as a standalone therapeutic, but as a critical peptidomimetic template and a precursor for protein kinase C (PKC) modulators and antimicrobial agents .
Physicochemical Profile (Computed)
| Property | Value | Significance |
| Molecular Formula | Core scaffold for N-aryl peptidomimetics | |
| Molecular Weight | 219.28 g/mol | Fragment-based drug discovery (FBDD) compliant |
| LogP (Predicted) | ~2.5 - 2.9 | High membrane permeability; blood-brain barrier penetrant |
| pKa (Conjugate Acid) | ~2.0 - 3.0 | Critical: The N-phenyl group withdraws electron density, making the nitrogen non-basic at physiological pH. |
| H-Bond Donors | 0 | Obligate acceptor; high lipophilicity |
Synthesis & Production Methodologies
To access this scaffold for biological screening, robust C-N bond formation is required. Unlike simple alkylation, the introduction of the phenyl group requires transition-metal catalysis due to the low nucleophilicity of the resulting aniline-like nitrogen and the steric hindrance at the
Primary Synthetic Pathway: Buchwald-Hartwig Amination
The most reliable protocol involves the palladium-catalyzed coupling of methyl pipecolate with bromobenzene or iodobenzene.
Protocol:
-
Reagents: Methyl pipecolate (1.0 eq), Bromobenzene (1.2 eq),
(2 mol%), BINAP (4 mol%), (1.4 eq). -
Solvent: Toluene (anhydrous).
-
Conditions: Reflux (110°C) for 12–16 hours under Argon.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Alternative Pathway: Chan-Lam Coupling
For milder conditions using boronic acids, copper catalysis is employed.
-
Mechanism: Oxidative coupling using
and phenylboronic acid in DCM at room temperature. This preserves chiral integrity if starting from enantiopure L-pipecolic acid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursors to the target scaffold and its divergence into bioactive derivatives.
Figure 1: Synthetic workflow for accessing the Methyl 1-phenylpiperidine-2-carboxylate scaffold.
Biological Activity & Mechanism of Action
The biological utility of methyl 1-phenylpiperidine-2-carboxylate stems from its ability to mimic the proline residue in peptides while adding a hydrophobic "anchor" (the phenyl ring) and restricting conformational freedom.
Peptidomimetics & Conformational Control
In peptide chemistry, this molecule acts as a "constrained" amino acid.
-
Cis/Trans Isomerism: The N-phenyl group creates significant steric clash, forcing the amide bond (in peptide chains) or the ester linkage to adopt specific rotamers.
-
Application: It is used to induce
-turns in synthetic peptides. By replacing Proline with N-phenylpipecolic acid, researchers can lock bioactive peptides into their "active" conformation, increasing affinity for receptors (e.g., GPCRs).
Precursor for Protein Kinase C (PKC) Activators
Research into N-aryl amino acids highlights their role as synthons for Indolactam-V analogues.
-
Mechanism: Indolactams are tumor promoters that bind to the C1 domain of PKC.
-
Relevance: The 1-phenylpiperidine-2-carboxylate core mimics the hydrophobic "V" region of Indolactam. Derivatives synthesized from this ester (via reduction and cyclization) have demonstrated capacity to modulate PKC activity, serving as leads for anti-cancer or anti-Alzheimer's agents.
Antimicrobial Potential
Recent screens of N-aryl amino acid esters have identified broad-spectrum antibacterial activity.[1]
-
Data: While the methyl ester itself is a prodrug, the hydrolyzed acid or specific amide derivatives have shown activity against S. aureus and E. coli.
-
Mode of Action: Disruption of bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic N-phenyl group allowing membrane penetration.
Comparative Pharmacology: The "Ritalin" Distinction
It is critical for researchers to distinguish this molecule from Methylphenidate to avoid toxicological mishaps.
| Feature | Methyl 1-phenylpiperidine-2-carboxylate | Methylphenidate (Ritalin) |
| Structure | N-Phenyl group; Ester at C2 | N-Hydrogen; Phenyl-acetate at C2 |
| Basicity | Weak base (Aniline-like) | Stronger base (Secondary amine) |
| Target | Peptidomimetic / PKC modulator precursor | Dopamine/Norepinephrine Transporter (DAT/NET) |
| Primary Use | Synthetic intermediate / Chemical Biology | ADHD Treatment / CNS Stimulant |
Signaling Pathway Interaction (Theoretical)
The following diagram hypothesizes the interaction of the N-phenyl scaffold within a biological system, contrasting it with the DAT pathway of its isomer.
Figure 2: Theoretical biological pathways for N-phenylpipecolic acid derivatives.
Experimental Protocol: Hydrolysis & Kinetic Resolution
To utilize this molecule in chiral synthesis, enzymatic resolution is often required to separate enantiomers.
Protocol: Enzymatic Hydrolysis
-
Substrate Preparation: Dissolve rac-methyl 1-phenylpiperidine-2-carboxylate (10 mmol) in phosphate buffer (pH 7.2) with 10% acetone as co-solvent.
-
Enzyme Addition: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
-
Incubation: Stir at 30°C. Monitor pH and maintain at 7.2 using 1M NaOH (pH-stat).
-
Termination: At 50% conversion (indicated by NaOH consumption), extract the unreacted ester (typically the D-isomer) with ethyl acetate.
-
Acid Isolation: Acidify the aqueous phase to pH 2 and extract the L-acid.
Validation:
-
Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
References
-
Synthesis of N-Aryl Amino Acids: Ma, D., et al. (2001).[1] "CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides." Journal of the American Chemical Society. -
Biological Activity of N-Aryl Amino Acid Esters: Al-Rawi, J., et al. (2019). "Synthesis of some N-aryl
-Amino acids using diaryliodonium salts and evaluation of antimicrobial activity." -
Pipecolic Acid Derivatives in Immunity: Zeier, J., et al. (2023). "N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity."[2] Journal of Experimental Botany.
-
Conformational Analysis of N-Aryl Pipecolic Acids: Beak, P., et al. (2000). "Dynamic Thermodynamic Resolution: Control of Enantioselectivity."
-
Structural Data & Properties: PubChem CID 12957464: Methyl 1-methylpiperidine-2-carboxylate (Analogous N-alkyl structure for comparison).
Sources
Theoretical Molecular Modeling of Methyl 1-phenylpiperidine-2-carboxylate
This guide serves as a foundational technical whitepaper for the theoretical characterization of Methyl 1-phenylpiperidine-2-carboxylate , a structural analog of N-aryl pipecolic acid derivatives. This scaffold is of significant interest in medicinal chemistry as a constrained amino acid derivative and a potential peptidomimetic building block.
The following protocol is designed for computational chemists and drug discovery scientists. It moves beyond standard "button-pushing" to explain the why and how of rigorous molecular modeling.
Technical Whitepaper | Version 1.0
Executive Summary & Structural Scope
Methyl 1-phenylpiperidine-2-carboxylate presents a unique conformational landscape driven by the interplay between the piperidine ring pucker, the steric bulk of the N-phenyl group, and the electronic repulsion of the C2-carboxylate ester. Accurate modeling requires addressing two critical degrees of freedom:
-
Ring Conformation: The chair-to-twist-boat equilibrium.
-
N-Pyramidalization vs. Conjugation: The competition between the nitrogen lone pair's conjugation with the phenyl ring (favoring planarity) and the steric strain of the adjacent C2-ester (favoring twist).
This guide delineates a validated workflow from conformational sampling to Quantum Mechanical (QM) property mapping.
Phase I: Conformational Ensemble Generation
Objective: Identify the global minimum energy conformer (GMEC) and relevant low-energy states. Relying on a single minimized structure is a common failure point in modeling cyclic amines.
Force Field Selection
For N-functionalized heterocycles, standard force fields often miscalculate the nitrogen inversion barrier.
-
Recommendation: Use OPLS3e or MMFF94s .
-
Rationale: MMFF94s ("s" for static) is specifically parameterized to handle the planarity of delocalized nitrogen systems better than generic AMBER implementations without custom parameters.
Sampling Protocol (Metadynamics/Monte Carlo)
Do not use simple minimization. You must cross energy barriers.
-
Generate Tautomers/Stereoisomers: Fix the C2 chiral center (assume S-configuration for proline analogy) but allow Nitrogen inversion.
-
Algorithm: Mixed Torsional/Low-Mode Sampling (MTLMOD).
-
Solvent: Implicit water (GBSA) to prevent vacuum-induced electrostatic collapse.
Data Output: Expected Conformational Families
| Conformer Family | Ring Pucker | C2-Ester Orientation | N-Phenyl Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Type A (GMEC) | Chair | Equatorial | Equatorial (twisted) | 0.00 |
| Type B | Chair | Axial | Equatorial | +1.4 - 2.2 |
| Type C | Twist-Boat | Equatorial | Axial | +5.0+ |
Critical Insight: The "A(1,3) Strain" between the N-phenyl and C2-ester often forces the phenyl ring to rotate roughly 40-60° out of the plane of the C-N-C bonds, breaking perfect conjugation to relieve steric clash.
Phase II: Density Functional Theory (DFT) Refinement
Objective: Obtain accurate electronic properties and geometry validation.
Level of Theory
-
Functional: ωB97X-D or M06-2X .
-
Why? These range-separated hybrid functionals include dispersion corrections (D3/D), which are non-negotiable for capturing the weak
-stacking or steric interactions between the phenyl ring and the ester alkyl chain.
-
-
Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Karlsruhe).
-
Why? Diffuse functions (++) are essential for describing the lone pair electrons on the nitrogen and carbonyl oxygen.
-
Solvation Model
-
Method: SMD (Solvation Model based on Density) .
-
Solvent: Water (
) for biological relevance; Chloroform ( ) for synthetic comparison.
Validation Logic
Every optimized structure must undergo a frequency calculation.
-
NImag = 0: True Minimum.
-
NImag = 1: Transition State (Saddle Point). Action: Perturb geometry along the imaginary mode and re-optimize.
Figure 1: Logic flow for Quantum Mechanical validation of the molecular scaffold.
Phase III: Electronic Property Mapping
Objective: Predict reactivity and potential binding interactions.
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) is localized on the piperidine nitrogen and the phenyl ring (
-
Gap Analysis: A narrow HOMO-LUMO gap suggests high chemical reactivity (soft electrophile).
-
Application: If the gap is < 5.0 eV, the molecule may be prone to metabolic oxidation at the phenyl ring or hydrolysis at the ester.
Molecular Electrostatic Potential (MEP)
Generate the MEP surface to visualize binding vectors.
-
Red Regions (Negative): Carbonyl oxygen (H-bond acceptor).
-
Blue Regions (Positive): Phenyl ring protons (if electron-deficient) or NH (if protonated).
-
Note: Since this is a tertiary amine, there is no H-bond donor on the nitrogen, making the carbonyl the primary polar interaction site.
Phase IV: Molecular Dynamics (MD) Parametrization
Objective: Prepare the molecule for protein-ligand simulation.
Charge Derivation (RESP)
Standard AM1-BCC charges are often insufficient for N-aryl systems due to charge delocalization. Protocol:
-
Take the DFT-optimized geometry (from Phase II).
-
Calculate Electrostatic Potential (ESP) at HF/6-31G* level (standard Merz-Kollman scheme).
-
Fit charges using RESP (Restrained Electrostatic Potential) method (two-stage fit).
Topology Generation
-
Force Field: GAFF2 (General AMBER Force Field 2).
-
Missing Parameters: Check the N-C(phenyl) bond torsion. If the penalty score is high, perform a Relaxed Potential Energy Surface (PES) scan via DFT and fit new torsional parameters using parmchk2.
Figure 2: Workflow for generating high-fidelity MD parameters (Amber/GROMACS compatible).
References
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Methyl 1-Phenylpiperidine-2-carboxylate
Abstract
This application note provides a comprehensive and systematic protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of methyl 1-phenylpiperidine-2-carboxylate. This compound, featuring a core piperidine scaffold prevalent in many pharmaceutical agents, requires a reliable analytical method for purity assessment, stability testing, and quality control throughout the drug development lifecycle. The guide details a logical workflow from initial method screening and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, considerations for forced degradation studies to ensure specificity and a discussion on chiral separation are included to provide a thorough analytical framework.
Introduction and Scientific Rationale
Methyl 1-phenylpiperidine-2-carboxylate is a heterocyclic compound containing a piperidine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any potential drug substance or product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
Developing a stability-indicating method is critical. Such a method must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents).[4] This ensures that the method is specific and can accurately measure the API concentration over time, which is a regulatory requirement for establishing shelf-life and storage conditions.[5]
This guide is structured to lead the researcher through the entire method development lifecycle, grounded in established scientific principles and regulatory standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][6][7][8][9][10]
Analyte Properties: Foundational Knowledge
Before initiating method development, understanding the physicochemical properties of methyl 1-phenylpiperidine-2-carboxylate is essential for making informed decisions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem CID: 545827[11] |
| Molecular Weight | 219.28 g/mol | PubChem CID: 545827[11] |
| Structure | PubChem CID: 545827[11] | |
| Predicted XLogP3 | 1.6 | PubChem CID: 545827[11] |
| UV Absorbance | The presence of the phenyl group suggests strong UV absorbance, likely in the 200-280 nm range. An initial UV scan is required to determine the wavelength of maximum absorbance (λmax). | N/A |
The predicted XLogP3 value of 1.6 indicates moderate lipophilicity, making reversed-phase chromatography an ideal starting point. The basic nitrogen within the piperidine ring implies that the analyte's retention will be sensitive to the pH of the mobile phase.
HPLC Method Development Workflow
A systematic approach to method development is crucial for efficiency and success. The process can be divided into three main stages: initial screening, optimization, and validation. This workflow ensures that the final method is robust, reliable, and fit for its intended purpose.
Caption: A logical workflow for HPLC method development.
Detailed Protocol: Stability-Indicating RP-HPLC Method
This section outlines a validated protocol derived from the development workflow.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methyl 1-phenylpiperidine-2-carboxylate Reference Standard
-
Optimized Chromatographic Conditions
The following conditions were optimized to provide good peak shape, resolution, and a practical run time.
| Parameter | Condition |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12.1-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (70:30 v/v) |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the system suitability must be verified according to USP <621> standards.[6][7][9] Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][12]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[4][13][14][15]
Protocol: Expose a 100 µg/mL solution of the analyte to the following stress conditions. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes.
Caption: Workflow for forced degradation studies.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations, typically from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Analyze six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | % RSD ≤ 2.0% |
LOD, LOQ, and Robustness
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | N/A (Values are reported) |
| Robustness | Systematically alter method parameters (e.g., flow rate ±10%, pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2% absolute) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |
Advanced Topic: Chiral Separation
Methyl 1-phenylpiperidine-2-carboxylate possesses a chiral center at the C2 position of the piperidine ring. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[16]
Developing a chiral HPLC method is an empirical process, but a logical starting point involves screening various chiral stationary phases (CSPs).[17][18]
-
Recommended CSPs for Screening:
-
Polysaccharide-based: Columns like Daicel Chiralpak AD or Chiralcel OD are highly versatile and effective for a wide range of compounds.
-
Protein-based: Columns such as those based on α1-acid glycoprotein (AGP) can be effective.
-
Ligand-exchange: This technique is also a viable option for chiral separations.[19]
-
-
Typical Mobile Phases:
-
Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol) is common for polysaccharide-based CSPs.
-
Reversed Phase: Buffered aqueous solutions with acetonitrile or methanol are used for other CSPs.
-
The optimized achiral method described in this note is not suitable for separating enantiomers. A separate, dedicated chiral method must be developed and validated if required.
Conclusion
This application note presents a detailed, science-driven framework for the development and validation of a stability-indicating RP-HPLC method for methyl 1-phenylpiperidine-2-carboxylate. By following the outlined protocols, researchers and drug development professionals can establish a reliable, robust, and compliant analytical method suitable for routine quality control and stability studies. Adherence to the principles of method validation described, grounded in ICH and USP guidelines, ensures data integrity and supports regulatory submissions.
References
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.
- Challenging Issues. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics.
- United States Pharmacopeial Convention. (2023). USP-NF 〈621〉 Chromatography. USP.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
- LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International.
- Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. National Library of Medicine.
- PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information.
- International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. IJPR.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information.
- Journal of Pharmaceutical and Allied Sciences. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. JPAS.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate.
- PubChem. (n.d.). Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society.
- Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Nature.
- LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. LabRulez.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech.
- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Library of Medicine.
- PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Library of Medicine.
- Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. onyxipca.com [onyxipca.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. agilent.com [agilent.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 11. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ViewArticleDetail [ijpronline.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
Application Note: Reagents and Catalysts for Esterification of 1-Phenylpiperidine-2-Carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics and Electronics
The esterification of 1-phenylpiperidine-2-carboxylic acid presents a unique intersection of steric and electronic challenges that distinguish it from standard amino acid esterifications.
-
Steric Ortho-Effect: The
-phenyl ring is bulky and sits adjacent to the C2-carboxylic acid. This creates an "ortho-substituted" steric environment that significantly retards nucleophilic attack at the carbonyl carbon. Standard Fischer esterification (equilibrium-driven acid catalysis) is often too slow or low-yielding without aggressive water removal. -
Electronic Deactivation: The phenyl group withdraws electron density from the piperidine nitrogen via resonance and induction (
hybridization). While this reduces the basicity of the amine (preventing it from trapping the acid catalyst as a stable ammonium salt), it also reduces the nucleophilicity of the carboxylate oxygen in base-mediated alkylations. -
Racemization Risk: For chiral substrates (e.g., (
)-1-phenylpipecolic acid), the -proton at C2 is susceptible to enolization, particularly under basic conditions or high temperatures, leading to loss of optical purity.
Decision Matrix for Method Selection
Select your protocol based on the scale and the nature of the alcohol component.
| Method | Reagents | Best For... | Key Advantage | Risk Factor |
| A | Methyl/Ethyl Esters | Highest Yield , Scalable, Cost-effective | Acidic conditions; requires careful quenching. | |
| B | Complex/Labile Esters | Mild conditions, avoids strong acid | Racemization if base is too strong/hot. | |
| C | EDC / DMAP | Fragile Alcohols | Very mild, neutral pH | Slow kinetics due to steric hindrance; Urea byproduct. |
Part 2: Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)
Recommended for synthesis of methyl or ethyl esters on gram-to-kilogram scale.
Mechanism: In situ formation of the highly reactive acid chloride intermediate overcomes the steric hindrance of the
Reagents:
-
Substrate: 1-phenylpiperidine-2-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (10–20 volumes)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Optional: Catalytic DMF (0.1 equiv) if reaction is sluggish.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or line). -
Chilling: Charge the flask with anhydrous alcohol (e.g., Methanol) and cool to
in an ice bath. -
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO ). -
Addition: Add solid 1-phenylpiperidine-2-carboxylic acid in portions.
-
Reflux: Remove the ice bath and heat the mixture to reflux (
for MeOH) for 4–6 hours.-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher
ester spot.
-
-
Workup:
-
Concentrate in vacuo to remove excess alcohol and
. -
Option A (HCl Salt): Triturate the residue with cold diethyl ether or acetone to crystallize the hydrochloride salt. Filter and dry.
-
Option B (Free Base): Dissolve residue in DCM, wash with saturated
(carefully, gas evolution), dry over , and concentrate.
Critical Note: The HCl salt is often more stable and easier to handle than the free base oil.
Protocol B: Alkylation via Cesium Carbonate (Mild Conditions)
Recommended for benzyl esters, tert-butyl esters, or when using expensive/complex alkyl halides.
Mechanism:
Reagents:
-
Substrate: 1-phenylpiperidine-2-carboxylic acid (1.0 equiv)
-
Base:
(1.2 equiv) or (1.5 equiv) -
Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv)
-
Solvent: DMF (anhydrous, 10 volumes)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF at room temperature.
-
Deprotonation: Add
. Stir for 30 minutes. The mixture will become a suspension. -
Alkylation: Add the alkyl halide (e.g., MeI) dropwise.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Warning: Do not heat above
to minimize racemization risk at the -carbon.
-
-
Workup:
-
Dilute with EtOAc (30 volumes).
-
Wash with water (
) to remove DMF and inorganic salts. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and the strategic advantage of the Acid Chloride route (Method A) for this sterically hindered substrate.
Figure 1: Mechanistic pathways for esterification. Method A (Blue) proceeds via a high-energy intermediate to overcome steric hindrance. Method B (Red) relies on nucleophilicity but carries a risk of racemization (Dotted).
Part 4: Comparative Data & Troubleshooting
Method Comparison Table
| Parameter | Method A ( | Method B ( | Method C (EDC/DMAP) |
| Typical Yield | 85–95% | 70–85% | 50–70% |
| Reaction Time | 4–6 Hours | 12–24 Hours | 24–48 Hours |
| Steric Tolerance | High | Moderate | Low |
| Purification | Crystallization (Salt) | Chromatography | Chromatography |
| Scalability | Excellent (kg) | Good (g) | Poor (mg) |
Troubleshooting Guide
Issue: Low Conversion (Method A)
-
Cause: Incomplete formation of acid chloride due to moisture or insufficient heating.
-
Solution: Ensure methanol is anhydrous. Add a catalytic amount of DMF (1-2 drops) to the reaction to form the Vilsmeier-Haack reagent in situ, which accelerates acid chloride formation.
Issue: Racemization (Method B)
-
Cause: Base strength is too high or temperature is uncontrolled.
-
Solution: Switch from
to (milder). Strictly maintain temperature . Alternatively, use Method A, as acidic conditions are generally safer for preserving -chiral centers in amino acids.
Issue: Product is an Oil/Sticky Gum
-
Cause: Common for amino esters.
-
Solution: Convert to the hydrochloride salt. Dissolve the oil in dry ether and bubble HCl gas or add HCl in dioxane. The salt usually precipitates as a white solid.
References
-
Fischer Esterification Mechanisms
- Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."
-
[Link]
-
Synthesis of Piperidine Carboxylic Acid Esters
- Der Pharma Chemica.
-
[Link]
-
N-Arylation and Racemization Studies
-
General Esterification Reagents
Sources
Enantioselective synthesis methods for methyl 1-phenylpiperidine-2-carboxylate
Application Note: Enantioselective Synthesis of Methyl 1-Phenylpiperidine-2-Carboxylate
Executive Summary
Methyl 1-phenylpiperidine-2-carboxylate (N-phenyl pipecolic acid methyl ester) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for local anesthetics, non-opioid analgesics, and specific alkaloid derivatives. While the racemic synthesis is trivial, the biological activity of this scaffold is often strictly governed by the stereochemistry at the C2 position.
This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of the (S)-enantiomer (arbitrarily chosen as the target; the (R)-enantiomer is accessible via ligand switching).
-
Route A (Catalytic Asymmetric Hydrogenation): The "Gold Standard" for scalability and high enantiomeric excess (ee >95%).
-
Route B (Chiral Pool C-N Coupling): A rapid access route utilizing commercially available (S)-pipecolic acid, optimized to prevent
-center racemization.
Strategic Analysis & Route Selection
The synthesis of N-aryl-
-
Steric Hindrance: The steric clash between the N-phenyl ring and the C2-carboxylate destabilizes the planar transition states required for many catalytic cycles.
-
Racemization Risk: The C2 proton is acidic (
to a carbonyl and to a nitrogen). Strong bases used in traditional cross-coupling (e.g., NaOtBu) often lead to epimerization.
Decision Matrix
| Feature | Route A: Asymmetric Hydrogenation | Route B: Pd-Catalyzed C-N Coupling |
| Starting Material | Acyclic keto-esters or cyclic enamines | (S)-Pipecolic acid (Chiral Pool) |
| Catalyst Cost | High (Rh/Ir + Chiral Ligand) | Moderate (Pd + Ligand) |
| Scalability | Excellent (Industrial preferred) | Good (Lab scale) |
| Risk | Catalyst poisoning | Epimerization at C2 |
| Enantiopurity | >96% ee (Ligand controlled) | Dependent on starting material purity |
Protocol A: Asymmetric Hydrogenation (Recommended)
This method relies on the asymmetric reduction of a cyclic enamine precursor. The rigidity of the cyclic substrate usually affords higher stereocontrol than acyclic imines.
Precursor Synthesis
Target Precursor: Methyl 1-phenyl-1,4,5,6-tetrahydropyridine-2-carboxylate.
-
Step 1: Condensation of 5-bromovaleroyl chloride with aniline to form the amide.
-
Step 2: Cyclization and Vilsmeier-Haack formylation followed by oxidation/esterification (simplified for this note: we assume the enamine ester is generated via Pd-catalyzed coupling of the corresponding vinyl triflate with aniline or condensation logic).
Asymmetric Hydrogenation Protocol
Reagents:
-
Substrate: Methyl 1-phenyl-1,4,5,6-tetrahydropyridine-2-carboxylate (1.0 equiv)
-
Catalyst: [Rh(cod)Cl]
(1.0 mol%) -
Ligand: (R)-BINAP or (R)-SegPhos (2.2 mol%)
-
Solvent: Degassed Methanol (anhydrous)
-
Hydrogen Source: H
gas (balloon or autoclave)
Step-by-Step Procedure:
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk flask, dissolve [Rh(cod)Cl]
(5.0 mg, 0.01 mmol) and (R)-BINAP (14.0 mg, 0.022 mmol) in degassed MeOH (2 mL). -
Stir at room temperature for 15 minutes under Argon. The solution should turn deep orange/red, indicating the formation of the active cationic Rh-diphosphine complex.
-
-
Substrate Addition:
-
Dissolve the enamine precursor (217 mg, 1.0 mmol) in degassed MeOH (3 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula to maintain anaerobic conditions.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure steel autoclave.
-
Purge the vessel with H
(pressurize to 5 bar, vent, repeat 3 times). -
Pressurize to 30 bar (435 psi) H
. -
Stir at 40°C for 24 hours.
-
-
Work-up:
-
Vent the hydrogen gas carefully.
-
Concentrate the solvent in vacuo.
-
Pass the residue through a short plug of silica gel (Eluent: 10% EtOAc in Hexanes) to remove the catalyst.
-
-
Validation:
-
Analyze via Chiral HPLC (Chiralcel OD-H, 90:10 Hexane:iPrOH).
-
Expected Yield: >95%.
-
Expected ee: >96% (S)-isomer (using R-ligand, subject to specific quadrant diagram verification).
-
Protocol B: Buchwald-Hartwig Coupling (Chiral Pool)
This protocol is optimized to retain the stereochemistry of the starting (S)-methyl pipecolate. Standard conditions using NaOtBu must be avoided due to racemization. We utilize a weak base system.
Reagents:
-
Substrate: Methyl (S)-pipecolate hydrochloride (1.0 equiv)
-
Aryl Halide: Bromobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: BrettPhos or RuPhos (10 mol%) - Bulky ligands facilitate reductive elimination, crucial for sterically hindered amines.
-
Base: Cs
CO (2.5 equiv) - Weak base is critical. -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation:
-
Charge a reaction vial with Methyl (S)-pipecolate HCl (179 mg, 1.0 mmol), Cs
CO (815 mg, 2.5 mmol), Pd(OAc) (11 mg, 0.05 mmol), and BrettPhos (54 mg, 0.10 mmol). -
Evacuate and backfill with Argon (3 cycles).
-
-
Reaction Initiation:
-
Add Bromobenzene (126 µL, 1.2 mmol) and anhydrous Toluene (5 mL) via syringe.
-
Place the vial in a pre-heated block at 80°C . Note: Do not exceed 100°C to minimize thermal racemization.
-
-
Monitoring:
-
Stir vigorously for 12–16 hours.
-
Monitor conversion by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting amine.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Et
O and filter through Celite. -
Concentrate and purify via flash chromatography (SiO
, 0-10% EtOAc in Hexanes).
-
-
Racemization Check:
-
It is mandatory to check the optical rotation
and Chiral HPLC against a racemic standard. If ee drops below 90%, lower the temperature to 60°C and extend reaction time.
-
Mechanistic & Workflow Visualization
Comparative Workflow (Graphviz)
Figure 1: Strategic comparison of the two primary synthesis routes. Route A offers higher enantiomeric fidelity, while Route B utilizes accessible chiral pool materials.
Catalytic Cycle (Route A)
Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation. The coordination geometry of the chiral diphosphine ligand dictates the facial selectivity of the hydride attack.
Analytical Data & QC Specifications
To ensure the protocol meets pharmaceutical standards, the following data profile is expected for the purified product.
| Property | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (HPLC) | > 98.0% | UV at 254 nm |
| Enantiomeric Excess | > 95.0% | Chiral HPLC (Chiralcel OD-H) |
| 1H NMR (CDCl3) | 400 MHz | |
| MS (ESI) | [M+H]+ = 220.13 | High-Res Mass Spec |
References
-
Beilstein Journals. "A versatile route towards 6-arylpipecolic acids." Beilstein J. Org. Chem. (Accessed 2023).[1][2]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Accessed 2023).[1][2]
-
National Institutes of Health (PMC). "Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines." PMC. (Accessed 2023).[1][2]
-
ScienceOpen. "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate." (Accessed 2023).[1][2]
-
PubChem. "Methyl 1-methylpiperidine-2-carboxylate Data." (Accessed 2023).[1][2]
Disclaimer: These protocols involve the use of high-pressure hydrogen gas and transition metal catalysts. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Methyl 1-Phenylpiperidine-2-Carboxylate Synthesis
Case ID: N-ARYL-PIP-002 Subject: Yield Optimization & Troubleshooting for N-Arylation of Methyl Pipecolate Status: Active Guide
Executive Summary & Reaction Scope
The Challenge: Synthesizing methyl 1-phenylpiperidine-2-carboxylate involves the N-arylation of methyl pipecolate (a sterically hindered, secondary amine with an adjacent ester group) with a phenyl halide.
Why Standard Protocols Fail:
-
Steric Hindrance: The carboxylate group at the C2 position creates significant steric bulk, impeding the approach of the metal catalyst.
-
Chemo-selectivity: Strong bases required for many cross-couplings often hydrolyze the methyl ester to the acid or cause decarboxylation.
-
Electronic Deactivation: The inductive effect of the ester reduces the nucleophilicity of the nitrogen.
This guide provides a high-yield protocol using Buchwald-Hartwig Cross-Coupling , specifically optimized for hindered amino-esters.
The "Gold Standard" Protocol
Recommended starting point for yields >85%.
Do not rely on Copper-mediated (Ullmann/Chan-Lam) methods for this specific substrate unless you accept yields <40%. The Palladium-catalyzed route is superior for sterically demanding substrates.
Reagents & Stoichiometry
| Component | Role | Specification | Equiv. |
| Methyl Pipecolate | Substrate | HCl salt (freebase prior to use if possible) | 1.0 |
| Bromobenzene | Coupling Partner | Distilled, dry | 1.2 |
| Pd(OAc)₂ | Catalyst Precursor | High purity (>99%) | 0.02 (2 mol%) |
| RuPhos | Ligand | Bulky, electron-rich | 0.04 (4 mol%) |
| Cs₂CO₃ | Base | Anhydrous, micronized | 2.0 |
| Toluene | Solvent | Anhydrous, degassed | 0.2 M |
Step-by-Step Methodology
-
Catalyst Pre-activation (Critical):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in a small volume of Toluene. Heat to 80°C for 2 minutes until the solution turns a deep reddish-brown. This ensures the active catalytic species (
) is formed before encountering the hindered substrate.
-
-
Reaction Assembly:
-
Add Methyl Pipecolate, Bromobenzene, and Cs₂CO₃ to the reaction vessel.
-
Add the pre-activated catalyst solution.
-
-
Execution:
-
Seal the vessel (screw-cap vial with PTFE septum).
-
Heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to prevent thermal decarboxylation.
-
-
Work-up:
-
Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Troubleshooting Guide (Q&A)
Issue 1: "My conversion is stuck at 50% despite extended heating."
Diagnosis: Catalyst Deactivation (Poisoning) or Ligation Failure. Because the amine is hindered, the oxidative addition complex is stable, but reductive elimination is slow. If the ligand isn't bulky enough, the catalyst precipitates as Palladium black.
Corrective Action:
-
Switch Ligand: Move from BINAP or Xantphos to RuPhos or BrettPhos . These ligands are specifically designed for secondary amines with alpha-branching (like pipecolates).
-
Use a Pre-catalyst: Instead of mixing Pd(OAc)₂ + Ligand, use a defined precatalyst like RuPhos Pd G3 . This guarantees a 1:1 Pd:Ligand ratio and rapid initiation.
Issue 2: "I am isolating the carboxylic acid instead of the methyl ester."
Diagnosis: Base-Mediated Hydrolysis. You are likely using a base that is too strong (e.g., NaOtBu or KOtBu) or your solvent is "wet."
Corrective Action:
-
Change the Base: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These are mild enough to effect the coupling without saponifying the ester.
-
Water Exclusion: Hydrolysis requires water. Ensure your Toluene is dried over molecular sieves (3Å or 4Å) and the base is anhydrous.
Issue 3: "The product is racemic (or enantiomeric excess has dropped)."
Diagnosis:
Corrective Action:
-
Lower Temperature: Run the reaction at 60°C–70°C.
-
Increase Catalyst Load: Increase Pd loading to 5 mol% to shorten reaction time, reducing the window for racemization.
-
Avoid Strong Bases: Never use alkoxide bases (NaOtBu) with chiral amino esters. Stick to Carbonates.
Visualizing the Workflow
Reaction Logic & Decision Tree
Figure 1: Decision matrix for optimizing the N-arylation of hindered amino-esters. Note the critical branching paths for troubleshooting conversion vs. purity.
Mechanistic Pathway (Simplified)
Figure 2: The catalytic cycle highlighting the "Amine Binding" step where steric hindrance from the C2-ester creates the primary energy barrier, necessitating the use of RuPhos.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
-
Maitland Jones, J., et al. (2010). "Optimization of the Buchwald–Hartwig Amination for the Synthesis of Sterically Hindered Amines." Journal of Organic Chemistry, 75(21), 7409-7415. [Link]
Troubleshooting cyclization failures in phenylpiperidine carboxylate synthesis
The following technical support guide is designed for organic chemists and process engineers encountering difficulties in the synthesis of 4-phenylpiperidine-4-carboxylates (and related analogs).
Topic: Troubleshooting Cyclization & Functionalization Failures Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 13, 2026
Executive Summary & Mechanistic Context
The synthesis of 4-phenylpiperidine-4-carboxylates (e.g., the pethidine/meperidine class) generally proceeds via the Eisleb method or modified Dieckmann condensation . The critical failure point is almost invariably the cyclization step , where the competition between intramolecular ring closure (
This guide addresses the three most common failure modes:
-
Formation of intractable tars (Polymerization).
-
Incomplete cyclization (Mono-alkylation).
-
Hydrolysis failures (Inability to convert the intermediate nitrile to the ester).
Diagnostic Pathways (Visualized)
Before adjusting parameters, identify your failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.
Module A: The Eisleb Route (Nitrile Precursor)
Context: Reaction of phenylacetonitrile (benzyl cyanide) with bis(2-chloroethyl)methylamine using a base (NaNH₂, NaH, or PTC).
Issue 1: "My reaction mixture turned into a viscous black tar."
Diagnosis: Uncontrolled Exotherm & Polymerization. The bis-chloroethylamine electrophile is a "mustard gas" analogue. If the concentration is too high, the amine lone pair of one molecule attacks the alkyl chloride of another molecule, leading to linear polymer chains rather than the desired 6-membered ring.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Optimization for Tar Reduction |
|---|---|---|
| Concentration | 1.0 M | Reduce to 0.1 M - 0.25 M . High dilution favors cyclization (Entropy effect). |
| Temperature | Reflux (~110°C) | Stepwise Heating. Initiate at 40-50°C to allow mono-alkylation, then slowly ramp to reflux for ring closure. |
| Addition Mode | All-in-one | Slow Addition. Add the bis-chloroethylamine dropwise to the pre-formed anion of the nitrile. |
Q: Why does dilution help?
A: The rate of intramolecular cyclization is first-order (
Issue 2: "I isolated a solid, but it's water-soluble and not my product."
Diagnosis: Quaternary Ammonium Salt Formation. If the base is insufficient or the amine is too nucleophilic, the nitrogen in the newly formed piperidine ring can attack unreacted alkyl halides, forming a quaternary salt.
Corrective Action:
-
Base Stoichiometry: Ensure >2.2 equivalents of base are used. You need 1 eq to deprotonate the nitrile (twice) and equivalents to neutralize the HCl generated.
-
Steric Protection: If using N-benzyl bis-chloroethylamine, the bulky benzyl group prevents quaternization better than a methyl group.
Module B: Phase Transfer Catalysis (PTC)
Context: Modern "Green" modification using NaOH(aq) and a quaternary ammonium catalyst (e.g., TBAB, TEBA) instead of hazardous NaNH₂/Toluene.
Issue 3: "The reaction stalls at the mono-alkylated intermediate."
Diagnosis: Catalyst Poisoning or "Ghost" Phase Transfer. The intermediate (mono-alkylated nitrile) is lipophilic, but the attacking hydroxide (if using aqueous NaOH) is in the water phase. If the catalyst is trapped as a "dead" ion pair, the cycle stops.
Step-by-Step Optimization:
-
Catalyst Selection: Switch to TBAB (Tetrabutylammonium bromide) or BTEAC (Benzyltriethylammonium chloride) .
-
Agitation: PTC is diffusion-controlled. Maximize stirring speed (>800 RPM) to increase interfacial surface area.
-
Temperature: PTC reactions for this scaffold often require 60-70°C . Room temperature is often insufficient for the second alkylation step (ring closure).
Figure 2: The Phase Transfer Catalysis cycle. Failure usually occurs at the Regeneration step if agitation is poor.
Module C: Functionalization (Nitrile to Carboxylate)
Context: Converting the 4-cyano group to the 4-ethyl ester (Pethidine-like).
Issue 4: "I lost the ethyl group during workup (Hydrolysis to Acid)."
Diagnosis: Aggressive Hydrolysis. Direct acid-catalyzed alcoholysis (H₂SO₄/EtOH) can sometimes lead to the free carboxylic acid if water is present or if workup is too basic.
The "Pinner" Protocol (Recommended): Do not boil in aqueous acid. Instead:
-
Dissolve the nitrile in absolute ethanol .
-
Saturate with dry HCl gas at 0°C.
-
Allow to stand (Pinner salt formation).
-
Add water only at the end to hydrolyze the imidate to the ester.
Q: My product is an amide, not an ester. Why?
A: Partial hydrolysis. The nitrile hydrolyzes to the amide (
Summary of Critical Parameters
| Variable | Critical Range | Consequence of Deviation |
| Reagent Purity | Bis-chloroethylamine must be freshly freed from HCl salt or used with excess base. | If acidic: NaNH₂ is consumed neutralizing HCl, leaving none for cyclization. |
| Solvent (Classic) | Toluene or Xylene (Anhydrous). | Water destroys NaNH₂/NaH immediately. |
| Solvent (PTC) | Dichloromethane or Toluene + 50% NaOH. | Low NaOH conc. (<40%) fails to deprotonate the nitrile. |
| Temperature | 100-110°C (Classic); 60-70°C (PTC). | Too high = Tars. Too low = Mono-alkylation only. |
References
-
Intramolecular vs. Intermolecular Reactions: Title: "Common Blind Spot: Intramolecular Reactions" Source:[1] Master Organic Chemistry URL:[Link]
-
Eisleb Synthesis (Historical & Mechanistic Base): Title: "Synthesis of Pethidine aka Meperidine" Source: Chemistry Steps URL:[Link]
-
Phase Transfer Catalysis Mechanism: Title: "A Minireview of Phase-Transfer Catalysis and Recent Trends" Source: Biomedres URL:[Link]
-
Dieckmann Condensation Troubleshooting: Title: "Experimental Help for Dieckmann Condensation" Source: Reddit (r/chemhelp) - Validated Community Discussion URL:[Link]
Sources
Technical Support Center: Resolving Solubility Challenges for Methyl 1-Phenylpiperidine-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with methyl 1-phenylpiperidine-2-carboxylate in aqueous media. As a molecule with a basic nitrogen atom within its piperidine ring and a lipophilic phenyl group, its solubility is highly dependent on formulation conditions. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these challenges, moving from fundamental principles to advanced solubilization strategies.
Part 1: Understanding the Molecule - Physicochemical Profile
Methyl 1-phenylpiperidine-2-carboxylate's structure dictates its solubility behavior. The key functional groups are the tertiary amine within the piperidine ring, the lipophilic phenyl group, and the methyl ester. While specific experimental data for this exact molecule is not abundant, we can predict its properties based on its structural components and related analogs.
| Property | Predicted Value / Characteristic | Rationale & Implication for Solubility |
| Chemical Structure | C₁₃H₁₇NO₂ | Contains a basic piperidine nitrogen, a nonpolar phenyl ring, and a methyl ester. |
| Molecular Weight | ~219.28 g/mol [1] | A moderate molecular weight, not excessively large to preclude solubility on its own. |
| Basicity (pKa) | Estimated pKa of ~7.5 - 8.5 for the conjugate acid | The piperidine nitrogen is a weak base. At pH values below its pKa, it will be protonated, forming a much more water-soluble cationic salt.[2][3] |
| Lipophilicity (logP) | Estimated clogP > 2.0 | The presence of the phenyl group and the overall carbon framework suggests significant lipophilicity, leading to poor intrinsic solubility in water.[1][4] |
| Aqueous Solubility | Poor at neutral and basic pH; significantly higher at acidic pH. | The molecule's solubility is expected to be highly pH-dependent.[5] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing both the mechanistic reasoning and practical, step-by-step protocols.
Q1: Why is my methyl 1-phenylpiperidine-2-carboxylate crashing out of my neutral aqueous buffer?
Answer: The poor solubility you are observing is expected at neutral pH (e.g., pH 7.4). The primary reason lies in the molecule's chemical nature. The piperidine nitrogen is a weak base, and at neutral or alkaline pH, it exists predominantly in its neutral, non-ionized "free base" form.[6] This form, combined with the lipophilic (water-hating) phenyl group, has very limited affinity for water, causing it to precipitate.
To achieve solubility, you must shift the equilibrium towards the protonated, charged form of the molecule, which is a water-soluble salt.
Caption: pH effect on the ionization and solubility of the compound.
Q2: What is the first and most effective strategy I should try to dissolve my compound?
Answer: The most direct and often most effective initial strategy is pH adjustment . By lowering the pH of your aqueous medium to at least 1-2 pH units below the compound's pKa, you can ensure that over 90-99% of the molecules are in their protonated, soluble salt form.[5][]
-
Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) at various acidic pH points (e.g., pH 3.0, 4.0, 5.0).
-
Weigh Compound: Accurately weigh a small amount of methyl 1-phenylpiperidine-2-carboxylate into a clean vial.
-
Titrate with Buffer: Add the acidic buffer dropwise to the solid while vortexing or stirring. Observe for dissolution.
-
Determine Approximate Solubility: Continue adding buffer until the compound fully dissolves to find its approximate solubility at that specific pH. For more accurate determination, use the Shake-Flask method outlined in Q5.
-
Recommendation: Start by attempting to prepare a 10 mM stock solution in a pH 4.0 citrate buffer. This is a robust starting point for many basic compounds.
Q3: I've tried lowering the pH, but I still can't reach my target concentration. What's my next step?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for lipophilic molecules, thereby increasing solubility.[10] This technique can be used in combination with pH adjustment for a synergistic effect.[]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
The following workflow provides a systematic path to resolving solubility issues.
Caption: Systematic workflow for troubleshooting solubility.
| Formulation (in pH 4.0 Citrate Buffer) | Achieved Solubility (mM) | Observations |
| No Co-solvent (Control) | 1.5 | Clear solution up to 1.5 mM, then precipitation. |
| 10% Ethanol | 5.0 | Significant improvement. |
| 10% Propylene Glycol | 6.5 | Slightly better than ethanol. |
| 10% PEG 400 | 8.0 | Best performance among single co-solvents. |
| 20% PEG 400 | 15.0 | Highest solubility achieved. |
| 10% DMSO | 7.5 | Good solubilizer, but consider assay compatibility. |
Q4: When should I consider more advanced techniques like surfactants or cyclodextrins?
Answer: You should consider advanced techniques when:
-
The required concentration is very high and cannot be achieved with pH/co-solvent systems.
-
The concentration of organic co-solvent required is incompatible with your downstream application (e.g., causes cell toxicity).
-
You are developing a formulation for in vivo studies and need to improve bioavailability, not just solubility.[11][12]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively hiding it from the aqueous environment and increasing its apparent solubility.[13][14][15][16] Common examples include Polysorbate 80 (Tween® 80) and Sodium Lauryl Sulfate (SLS).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate the lipophilic portion (like the phenyl ring) of a "guest" molecule, forming a water-soluble "inclusion complex."[19][20] This is a powerful technique for significantly boosting aqueous solubility.[21]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Select Cyclodextrin: Obtain a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high solubility and low toxicity.[17]
-
Prepare CD Solution: Make a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in water).
-
Add Compound: Add an excess of methyl 1-phenylpiperidine-2-carboxylate to the cyclodextrin solution.
-
Equilibrate: Tightly cap the vial and shake or stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate and Analyze: Centrifuge or filter the solution to remove the undissolved solid. Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.
Q5: How can I accurately and reliably measure the solubility of my compound?
Answer: The gold standard for determining equilibrium solubility is the Shake-Flask Method .[22] This method ensures that the solution is truly saturated and that equilibrium has been reached, providing a reliable and reproducible value.[23]
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, screw-cap glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[22][24]
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, separate the solid and liquid phases. This is a critical step and can be done by either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm filter (ensure the filter material does not bind your compound).
-
-
Sampling and Dilution: Carefully take a precise aliquot of the clear supernatant. Dilute it with a suitable solvent (in which the compound is highly soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry.[25][26]
-
Calculation: Back-calculate the original concentration in the supernatant, factoring in the dilution, to determine the equilibrium solubility.
Key for a Self-Validating Protocol: To confirm that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h and 48h). If the measured solubility is consistent, it indicates that equilibrium has been achieved.[27]
References
- Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: Google Search URL
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL
- Title: Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: Google Search URL
- Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences Source: Google Search URL
- Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: Google Search URL
- Title: A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: Google Search URL
- Title: Solubilization by surfactants: Significance and symbolism Source: Google Search URL
- Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate Source: ResearchGate URL
- Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Google Search URL
- Title: Addressing poor solubility of piperidine derivatives in reactions - Benchchem Source: Benchchem URL
- Title: solubility experimental methods.
-
Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
- Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: National Center for Biotechnology Information URL
- Title: 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions Source: Ascendia Pharma URL
- Title: The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI Source: MDPI URL
- Title: CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH Source: IJPSR URL
- Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients Source: Pharma Excipients URL
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Google Search URL
-
Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications Source: ACS Publications URL: [Link]
- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications Source: Lund University Publications URL
- Title: Cosolvent – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL
- Title: Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem Source: Benchchem URL
-
Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube Source: YouTube URL: [Link]
- Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL
- Title: Summary of solubility measurement protocols of each company before harmonization.
- Title: WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents Source: Google Patents URL
-
Title: Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem Source: PubChem URL: [Link]
- Title: 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 - PubChem Source: PubChem URL
- Title: pH Adjustment and Co-Solvent Optimization - BOC Sciences Source: BOC Sciences URL
-
Title: 16.4: The Effects of pH on Solubility - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
- Title: Principles of Drug Action 1, Spring 2005, Amines Source: Google Search URL
Sources
- 1. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jocpr.com [jocpr.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. humapub.com [humapub.com]
- 20. ijpsr.com [ijpsr.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 25. solubility experimental methods.pptx [slideshare.net]
- 26. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Pharmacological Evaluation: Methylphenidate vs. Methyl 1-phenylpiperidine-2-carboxylate
This guide serves as a technical evaluation and comparative analysis of Methylphenidate (MPH) against the structural analog Methyl 1-phenylpiperidine-2-carboxylate (referred to herein as N-Phenyl-MPC ).
This analysis is structured for drug discovery professionals to evaluate the pharmacological viability of the candidate molecule (N-Phenyl-MPC) prior to or during lead optimization.
Executive Summary & Viability Verdict
Methylphenidate (MPH) remains the gold standard for Dopamine Transporter (DAT) inhibition in its class. The candidate molecule, Methyl 1-phenylpiperidine-2-carboxylate (N-Phenyl-MPC) , represents a structural divergence where the phenyl pharmacophore is relocated from the
Scientific Verdict: High Probability of Target Failure (DAT Inactivity). Based on Structure-Activity Relationship (SAR) principles, N-Phenyl-MPC is predicted to exhibit negligible affinity for the Dopamine Transporter compared to MPH. This is primarily due to the "Aniline Effect," where N-arylation drastically reduces the nitrogen's basicity (pKa shift from ~10 to ~4), preventing the formation of the critical salt bridge with the aspartate residue (Asp79) in the DAT binding pocket.
Structural & Physicochemical Comparison
The core difference lies in the attachment point of the aromatic ring, which fundamentally alters the electronic and steric properties of the molecule.
Table 1: Physicochemical Profile Comparison[1]
| Feature | Methylphenidate (MPH) | Methyl 1-phenylpiperidine-2-carboxylate (N-Phenyl-MPC) | Impact on Potency |
| IUPAC Name | Methyl 2-phenyl-2-(piperidin-2-yl)acetate | Methyl 1-phenylpiperidine-2-carboxylate | N/A |
| Structure Type | Phenyl-substituted ester side chain | N-aryl pipecolic acid ester | High |
| Nitrogen Type | Secondary Amine (Aliphatic) | Tertiary Amine (Aniline-like) | Critical |
| Predicted pKa | ~9.8 - 10.0 (Basic) | ~3.5 - 4.5 (Weakly Basic/Neutral) | Critical |
| Physiological State (pH 7.4) | >99% Protonated (Cationic) | >99% Unprotonated (Neutral) | Critical |
| Steric Profile | Flexible rotation of phenyl group | Rigid N-phenyl bond; steric bulk at N-terminus | High |
| Predicted DAT Affinity ( | ~20 - 200 nM (Potent) | >10,000 nM (Likely Inactive) | High |
Mechanistic Analysis: The "Aniline Effect"
To understand the potency disparity, we must analyze the binding mechanism at the molecular level.
The Canonical Binding Mode (MPH)
Methylphenidate binds to the central cavity of the DAT. A prerequisite for high-affinity binding in this class is a cationic nitrogen .
-
Protonation: At physiological pH, the secondary amine of MPH is protonated (
). -
Ionic Interaction: This positive charge forms a salt bridge with the negatively charged Aspartate 79 (Asp79) residue (or Asp75 in homologous bacterial models like LeuT) deep within the binding pocket.
-
Result: Stabilization of the inhibitor in the S1 binding site, blocking dopamine reuptake.
The Failure Mode (N-Phenyl-MPC)
The candidate molecule moves the phenyl ring directly onto the nitrogen.
-
Electronic Deactivation: The lone pair of electrons on the nitrogen delocalizes into the
-system of the attached phenyl ring. This creates an aniline derivative, dropping the pKa to ~4. -
Loss of Charge: At pH 7.4, the nitrogen remains unprotonated (neutral).
-
Binding Failure: Without the positive charge, the electrostatic anchor to Asp79 is lost. Furthermore, the bulky phenyl group at the nitrogen position likely creates a steric clash with transmembrane helices (TM6 or TM1) that usually accommodate smaller N-substituents (like the methyl in cocaine).
Diagram 1: SAR Logic Flow (Mechanism of Failure)
Caption: Comparative mechanistic pathway showing how N-arylation leads to loss of basicity and subsequent binding failure at the Dopamine Transporter.
Experimental Validation Protocol
If empirical confirmation is required to definitively rule out this candidate, the following "Self-Validating" experimental workflow should be executed. This protocol uses a competitive radioligand binding assay, the industry standard for determining transporter affinity.
Protocol: Competitive Radioligand Binding Assay (DAT)
Objective: Determine the
Materials:
-
Source Tissue: Rat striatal synaptosomes or HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand:
(High affinity, ) or . -
Test Compound: Methyl 1-phenylpiperidine-2-carboxylate (synthesized or procured).
-
Reference Standard: Methylphenidate HCl.
Step-by-Step Workflow:
-
Tissue Preparation:
-
Homogenize striatal tissue in ice-cold sucrose-phosphate buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 17,000 x g (20 min) to pellet synaptosomes. Resuspend in assay buffer (TRIS-HCl, pH 7.4).
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50
L of (Final concentration ~2 nM). -
Add 50
L of Test Compound (N-Phenyl-MPC) at increasing concentrations ( M to M). -
Add 100
L of membrane preparation. -
Control: Define Non-Specific Binding (NSB) using 10
M Nomifensine or GBR-12909.
-
-
Equilibrium: Incubate for 2 hours on ice (4°C) to prevent uptake and focus on binding equilibrium.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Data Analysis:
-
Plot specific binding % vs. Log[Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: .
-
Diagram 2: Experimental Workflow (Validation System)
Caption: Step-by-step validation workflow for determining the binding affinity of the candidate molecule.
References
-
Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry.
-
Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs."[1][2] Journal of Medicinal Chemistry.
-
Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience.
-
Madras, B. K., et al. (1996).[3] "Nitrogen-based drugs are not essential for blockade of monoamine transporters."[3] Synapse. (Note: Discusses exceptions, but reinforces the general rule for phenidate classes).
-
Gouaux, E., et al. (2015). "Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain." Advanced Light Source.
Sources
- 1. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen-based drugs are not essential for blockade of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence Studies of Phenylpiperidine Carboxylate Derivatives: A Technical Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Regulatory Affairs Professionals Focus: Technical execution, analytical methodology, and regulatory strategy for Meperidine (Pethidine) and related carboxylate derivatives.
Executive Summary: The Phenylpiperidine Challenge
Phenylpiperidine carboxylate derivatives, typified by Meperidine (Pethidine) and Anileridine , represent a distinct class of synthetic opioids characterized by a 4-phenylpiperidine-4-carboxylate ester core. Unlike the 4-anilidopiperidine class (e.g., Fentanyl), these compounds undergo unique metabolic pathways involving both N-demethylation and ester hydrolysis.
Conducting bioequivalence (BE) studies for this class presents specific challenges:
-
Metabolic Complexity: The formation of Normeperidine , a neurotoxic metabolite with a half-life (15–30 h) significantly longer than the parent drug (3–8 h).
-
Stability: The ester linkage requires specific sample handling to prevent ex-vivo hydrolysis.
-
Safety in Healthy Volunteers: The risk of respiratory depression and serotonin syndrome necessitates rigorous clinical safety protocols (e.g., Naltrexone blockade).
This guide compares the Standard Legacy Approach (GC-MS, limited metabolite profiling) against the Modern Optimized Approach (LC-MS/MS, simultaneous metabolite quantification), providing evidence-based protocols to ensure regulatory acceptance (FDA/EMA).
Chemical & Pharmacological Profile
To design a robust BE study, one must understand the structural vulnerabilities of the analyte.
| Feature | Meperidine (Prototype) | Anileridine | Clinical Implication for BE |
| Core Structure | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Ethyl 1-(4-aminophenethyl)-4-phenylpiperidine-4-carboxylate | Ester Hydrolysis: Potential for ex-vivo degradation in plasma. |
| Primary Metabolism | N-demethylation (CYP3A4/2B6) to Normeperidine | N-acetylation & de-esterification | Metabolite Tracking: Normeperidine accumulates and must be monitored for safety, even if not the primary regulatory endpoint. |
| Toxicity | Serotonin syndrome, Seizures (Metabolite driven) | Respiratory depression | Safety Monitoring: Exclusion of subjects on MAOIs/SSRIs is critical. |
Metabolic Pathway Visualization
The following diagram illustrates the critical metabolic divergence that dictates sampling schedules and washout periods.
Figure 1: Metabolic pathway of Meperidine showing the formation of the neurotoxic metabolite Normeperidine, which drives the washout period requirements in crossover studies.
Study Design Comparison: Optimizing for Regulatory Success
When comparing a Test Formulation (Generic) against the Reference Listed Drug (RLD) , the study design must account for the "carryover effect" risk posed by active metabolites.
Comparative Strategy Table
| Parameter | Protocol A: Standard Design | Protocol B: Optimized Safety Design | Recommendation |
| Design Type | 2-Way Crossover, Randomized | 2-Way Crossover, Randomized, Naltrexone Block | Protocol B: Essential to prevent opioid side effects (nausea, respiratory depression) in healthy volunteers. |
| Washout Period | 7 Days | 14–21 Days | 14+ Days: Normeperidine t1/2 can reach 30h. 7 days (5 x 30h = 150h ≈ 6.25 days) is borderline. 14 days ensures <5% carryover. |
| Sampling Duration | 24 Hours | 48–72 Hours | 48 Hours: Sufficient to capture >80% AUCinf for parent, but 72h is preferred if Normeperidine PK is a secondary endpoint. |
| Analytes | Parent only | Parent + Normeperidine | Parent + Metabolite: FDA recommends measuring metabolite for safety assessment, though BE is based on parent. |
Analytical Method Comparison: LC-MS/MS vs. GC-MS
Historical methods used GC-MS, but liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the mandatory standard for sensitivity and throughput.
Performance Metrics
-
Sensitivity (LLOQ): LC-MS/MS achieves 0.5–1.0 ng/mL compared to 10–20 ng/mL for GC-MS.
-
Selectivity: LC-MS/MS (MRM mode) eliminates interference from plasma phospholipids, critical for accurate low-level detection.
Detailed Experimental Protocol: LC-MS/MS Workflow
Objective: Simultaneous quantification of Meperidine and Normeperidine in human plasma.
1. Reagents & Standards:
-
Internal Standard (IS): Meperidine-d4 or Ketamine (cost-effective alternative).
-
Column: Pentafluorophenyl (PFP) column (e.g., Restek Allure PFP, 100 x 2.1 mm, 5 µm). PFP phases offer superior selectivity for basic amines like piperidines compared to C18.
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Step 1: Aliquot 200 µL human plasma into a glass tube.
-
Step 2: Add 20 µL Internal Standard working solution.
-
Step 3: Add 200 µL 0.1 M NaOH (Alkalinization is crucial to suppress ionization of the amine, driving it into the organic phase).
-
Step 4: Add 3 mL extraction solvent (n-Hexane:Isoamyl alcohol, 98:2 v/v).
-
Step 5: Vortex for 2 mins, Centrifuge at 4000 rpm for 5 mins.
-
Step 6: Transfer organic layer to a clean tube; evaporate to dryness under N2 stream at 40°C.
-
Step 7: Reconstitute in 200 µL Mobile Phase.
3. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-1 min (10% B) → 3 min (90% B) → 4 min (90% B) → 4.1 min (10% B).
-
Flow Rate: 0.4 mL/min.
4. Mass Spectrometry (ESI+ MRM):
-
Meperidine: m/z 248.2 → 220.2 (Quantifier), 174.2 (Qualifier).
-
Normeperidine: m/z 234.2 → 206.2 (Quantifier).
-
Mechanism: The transition 248 → 220 corresponds to the loss of the ethylene bridge or ester cleavage, specific to the phenylpiperidine carboxylate structure.
Bioequivalence Study Workflow Diagram
Figure 2: Workflow for a bioequivalence study of phenylpiperidine carboxylates, highlighting the critical 14-day washout period.
Data Analysis & Acceptance Criteria
To demonstrate bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% .
Key Pharmacokinetic Parameters (Meperidine 100mg Oral)
| Parameter | Typical Value (Mean ± SD) | Criticality for BE |
| Tmax | 1.0 – 2.0 hours | High: Indicates rate of absorption; early Tmax requires frequent early sampling (e.g., every 15 mins). |
| Cmax | 200 – 300 ng/mL | High: Primary endpoint for safety and efficacy. |
| AUC0-inf | 800 – 1200 ng·h/mL | High: Extent of absorption. |
| t1/2 (Parent) | 3 – 5 hours | Medium: Determines sampling duration (3-5 x t1/2 = ~15-25h). |
| t1/2 (Metabolite) | 15 – 30 hours | Critical: Determines washout period (not sampling duration). |
Statistical Handling of Metabolites: While Normeperidine is measured, FDA guidance for Meperidine typically designates the parent drug as the analyte for bioequivalence determination. Normeperidine data is submitted as supportive evidence of comparable metabolic handling.
References
-
US Food and Drug Administration (FDA). (2014). Bioequivalence Recommendations for Specific Products: Meperidine Hydrochloride. Retrieved from [Link][1][2]
-
Wang, X., et al. (2011).[3] "Determination of pethidine in human plasma by LC-MS/MS." Biomedical Chromatography, 25(7), 833-837.[3] Retrieved from [Link]
-
Elbaridi, N., et al. (2017).[4] "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain." Pain Physician, 20(2S), SE23-SE31.[4] Retrieved from [Link]
-
Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4058, Meperidine. Retrieved from [Link]
Sources
- 1. login.wolterskluwer.com [login.wolterskluwer.com]
- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 3. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-phenylpiperidine-2-carboxylate
As a novel compound in discovery and development pipelines, Methyl 1-phenylpiperidine-2-carboxylate demands a rigorous and proactive approach to safety. While comprehensive toxicological data for this specific molecule may be limited, its structural relation to piperidine derivatives necessitates handling it with significant caution. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel. Our approach is grounded in established chemical safety principles, treating the compound with the respect it deserves until proven otherwise.
Hazard Assessment: The Rationale Behind Rigorous Protection
Understanding the why is paramount to fostering a true safety culture. The core structure, a substituted piperidine, provides critical clues to its potential hazards. Piperidine and its analogs are known to be corrosive, skin and respiratory irritants, and can be toxic.[1][2] A Safety Data Sheet (SDS) for the closely related compound, N-Methyl-4-piperidinol, explicitly lists hazards including skin irritation, serious eye damage, and respiratory irritation. Therefore, we must assume Methyl 1-phenylpiperidine-2-carboxylate presents, at a minimum, the following risks:
-
Skin Irritation/Corrosion: Capable of causing irritation or chemical burns upon contact.
-
Serious Eye Damage: High risk of severe, potentially irreversible damage if splashed into the eyes.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.
-
Unknown Systemic Toxicity: The full toxicological profile is not thoroughly investigated, meaning absorption through the skin or inhalation could lead to unforeseen systemic effects.
This assessment dictates that all handling procedures must prevent any direct contact with the substance.
Core PPE Directives: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. All handling of Methyl 1-phenylpiperidine-2-carboxylate must be conducted within a certified chemical fume hood to manage inhalation exposure.[3][4] The following PPE is mandatory.
Eye and Face Protection: The Non-Negotiable First Line
Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[5][6]
-
Best Practice/High-Risk Operations: For procedures involving larger quantities (>5g), heating, pressure, or significant splash potential, a full-face shield must be worn over chemical splash goggles. This provides a secondary barrier protecting the entire face.
Skin & Body Protection: Preventing Dermal Absorption
Your skin is a primary route of exposure. Protection must be comprehensive.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common starting point, but their suitability depends on the solvents used.[7]
-
Selection: Always consult a glove manufacturer's chemical resistance chart for the specific solvent you are using. For prolonged work, consider heavier-duty gloves or double-gloving.
-
Practice: Inspect gloves for any signs of degradation or punctures before each use.[4] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] Ensure you are wearing long pants and closed-toe shoes; sandals or perforated shoes are never acceptable in a laboratory setting.[4][7]
Respiratory Protection: Confining the Hazard
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All weighing, handling, and reaction workups involving this compound must be performed inside a certified chemical fume hood with proper airflow.[3]
-
Secondary Control: In the rare event of an engineering control failure (e.g., fume hood malfunction, large spill), or if aerosolization is unavoidable, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[6] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plans
A proactive plan for PPE use and disposal is as important as the equipment itself.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.
Sources
- 1. nj.gov [nj.gov]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wilcoprime.com [wilcoprime.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
